molecular formula C10H9NO B1615902 2-Methyl-5-phenyloxazole CAS No. 3969-09-3

2-Methyl-5-phenyloxazole

Cat. No.: B1615902
CAS No.: 3969-09-3
M. Wt: 159.18 g/mol
InChI Key: PXBSHTWLLVDXIH-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyloxazole is a heterocyclic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol It consists of an oxazole ring substituted with a methyl group at the second position and a phenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-5-phenyloxazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenyl ketone with acetic anhydride in the presence of a base can yield this compound . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediates, cyclization, and purification .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-phenyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxazole derivatives.

    Reduction: Amines, alcohols.

    Substitution: Substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyloxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 2-Methyl-5-phenylisoxazole
  • 2-Methyl-5-phenylthiazole
  • 2-Methyl-5-phenylimidazole

Comparison: 2-Methyl-5-phenyloxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 2-Methyl-5-phenylisoxazole, it may exhibit different reactivity and selectivity in chemical reactions. Additionally, its biological activity can vary significantly, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-methyl-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBSHTWLLVDXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289934
Record name 2-methyl-5-phenyl-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3969-09-3
Record name 3969-09-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-5-phenyl-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic routes to obtain 2-Methyl-5-phenyloxazole?

A1: this compound can be synthesized through several methods:

  • Reaction of diazoacetophenone with nitriles: In the presence of a tungsten hexachloride (WCl6) catalyst, diazoacetophenone reacts with various nitriles to yield this compound. [] This method highlights the catalytic potential of WCl6 in decomposing diazo compounds and promoting oxazole formation.
  • Lithiation of this compound followed by electrophilic substitution: The methyl group of this compound exhibits reactivity towards lithium diisopropylamide (LDA), allowing for the generation of a lithiated intermediate. This intermediate can subsequently react with diverse electrophiles, offering a route to synthesize 2-alkyl-5-phenyloxazoles. [, ]

Q2: How does the reactivity of this compound change in the presence of strong acids?

A2: In the presence of a strong acid like trifluoromethanesulfonic acid, this compound demonstrates susceptibility to phenacylation. [] For instance, when reacted with diazoacetophenone and trifluoromethanesulfonic acid in acetonitrile, this compound undergoes phenacylation to form 2-methyl-3-phenacyl-5-phenyloxazolium trifluoromethanesulfonate. [] This highlights the potential for further functionalization of the oxazole ring under specific reaction conditions.

Q3: Are there any studies investigating the electronic structure of this compound?

A3: While the provided abstracts don't offer detailed spectroscopic data, one study mentions the use of photoelectron spectroscopy to examine the electronic structure of this compound. [] This type of analysis provides valuable insights into the compound's electronic properties, which can be crucial for understanding its reactivity and potential applications.

Q4: Does the structure of this compound lend itself to modifications for exploring Structure-Activity Relationships (SAR)?

A4: Yes, the possibility of lithiating the methyl group in the 2-position of this compound opens avenues for introducing various alkyl groups via reactions with electrophiles. [, ] This flexibility in structural modification is essential for conducting SAR studies. By systematically altering the substituents on the oxazole ring, researchers can investigate the impact of these modifications on the compound's activity, potency, and selectivity in various chemical and potentially biological contexts.

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